5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide
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Description
5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H14BrN5O3 and its molecular weight is 404.224. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Compounds related to 5-bromo-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide have shown promising antiviral activity. Specifically, they have been effective against the H5N1 avian influenza virus, demonstrating significant reduction in viral activity in cell cultures (Flefel et al., 2012).
Antiprotozoal Agents
Similar compounds have also been synthesized as potential antiprotozoal agents. These compounds have demonstrated effectiveness against T. b. rhodesiense and P. falciparum, with several exhibiting high in vitro IC50 values and promising in vivo activity in mouse models (Ismail et al., 2004).
Anticancer and Anti-Inflammatory Agents
Another area of research involves the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These derivatives have been screened for cytotoxic activities against cancer cell lines, revealing a structure-activity relationship and potential efficacy as cancer therapeutics (Rahmouni et al., 2016).
Antimicrobial Applications
Compounds with a similar structure have shown significant antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure of these compounds is key to their antimicrobial efficacy, with specific substitutions enhancing their potency (Chambhare et al., 2003).
Properties
IUPAC Name |
5-bromo-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3/c1-8-7-13(19-15(24)11-5-6-12(17)25-11)22(21-8)16-18-10-4-2-3-9(10)14(23)20-16/h5-7H,2-4H2,1H3,(H,19,24)(H,18,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIQQLDBMHOFNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC4=C(CCC4)C(=O)N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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